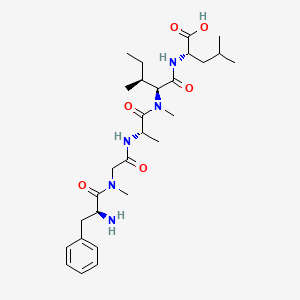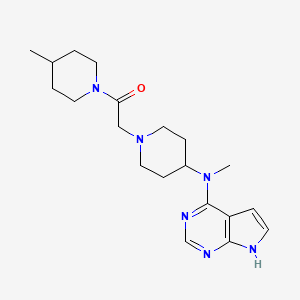
Alk5-IN-79
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alk5-IN-79 is a compound known for its potent inhibitory effects on activin receptor-like kinase 5 (ALK5). This compound exhibits significant anticancer activity by inhibiting the transforming growth factor-beta 1 (TGF-β1)/SMAD signaling pathway. This compound effectively reduces the production of extracellular matrix (ECM) and collagen deposition, demonstrating satisfactory pharmacokinetic properties and favorable in vivo tolerance .
Métodos De Preparación
The synthetic routes and reaction conditions for Alk5-IN-79 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. For industrial production, the compound is typically prepared in a controlled laboratory environment, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Alk5-IN-79 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups to enhance its inhibitory effects.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, which help in replacing specific atoms or groups within the compound.
Major Products: The primary products formed from these reactions are derivatives of this compound with enhanced pharmacological properties.
Aplicaciones Científicas De Investigación
Alk5-IN-79 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the ALK5 signaling pathway and its role in various diseases.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential in treating fibrotic diseases, cancer, and other conditions involving abnormal ECM production.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Mecanismo De Acción
Alk5-IN-79 exerts its effects by blocking the TGF-β1/SMAD signaling pathway. This inhibition reduces the phosphorylation of SMAD proteins, preventing their translocation into the nucleus and subsequent activation of target genes. The compound’s molecular targets include ALK5 and other related kinases, which play crucial roles in various cellular processes .
Comparación Con Compuestos Similares
Alk5-IN-79 is compared with other similar compounds, such as:
LY-364947: Another ALK5 inhibitor with similar inhibitory effects on the TGF-β1/SMAD pathway.
SB431542: Known for its potent inhibition of ALK5 and its use in studying TGF-β signaling.
Vactosertib: A clinical ALK5 inhibitor with a specific focus on cancer treatment.
This compound stands out due to its unique pharmacokinetic properties and favorable in vivo tolerance, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H27N7O |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
1-[4-[2-[4-amino-3-(3-methyl-1H-indol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C23H27N7O/c1-14-12-25-19-4-3-17(11-18(14)19)21-20-22(24)26-13-27-23(20)30(28-21)10-7-16-5-8-29(9-6-16)15(2)31/h3-4,11-13,16,25H,5-10H2,1-2H3,(H2,24,26,27) |
Clave InChI |
HCGVOSYLBCMBNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C1C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CCC5CCN(CC5)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)






![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)

